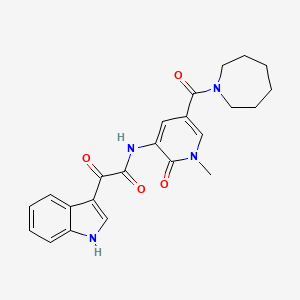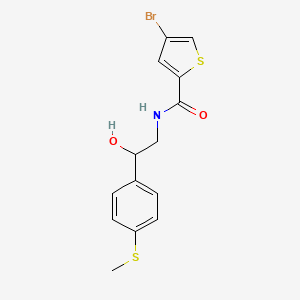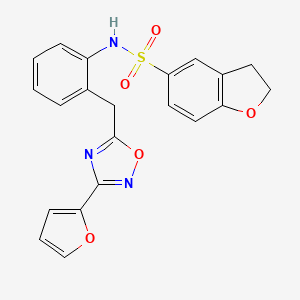
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound with the molecular formula C17H18N4O3S and a molecular weight of 358.42 g/mol This compound is characterized by its unique structure, which includes a pyridazine ring, a morpholino group, and a benzamide moiety
準備方法
The synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves multiple steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholino group.
Attachment of the Benzamide Moiety: The final step involves the coupling of the pyridazine derivative with benzoyl chloride or a similar reagent to form the benzamide moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can be compared with other similar compounds, such as:
2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: This compound has a similar structure but includes a fluorine atom, which may alter its chemical and biological properties.
This compound derivatives: Various derivatives with different substituents on the pyridazine or benzamide rings can exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-16(21-8-10-24-11-9-21)12-25-15-7-6-14(19-20-15)18-17(23)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLLIUSQZPOCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2953654.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)


![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)
![1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B2953663.png)



![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2953671.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)
